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Cat. No.: B605743

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational antiarrhythmic
agent AZD-1305, with a specific focus on its mechanism of action and efficacy in the
suppression of atrial fibrillation (AF). AZD-1305, a combined ion channel blocker, was
developed for the management of AF, demonstrating atrial-predominant electrophysiological
effects.[1][2] Despite its potential, the development program for AZD-1305 was ultimately
discontinued due to an unfavorable benefit-risk profile, primarily related to QT prolongation and
instances of Torsades de Pointes (TdP).[3][4] This document collates key preclinical and
clinical findings to serve as a detailed resource for the scientific community.

Core Mechanism of Action: Multi-lon Channel
Blockade

AZD-1305 exerts its antiarrhythmic effects by blocking several key cardiac ion channels. In
vitro studies have identified it as a potent blocker of the rapid component of the delayed
rectifier potassium current (IKr), the L-type calcium current (ICaL), and the inward sodium
current (INa).[5][6] This multi-channel blockade contributes to its functional effects on action
potential duration (APD), refractoriness, and conduction.[6]

The primary mechanism involves the prolongation of the action potential duration, a
characteristic of Class Il antiarrhythmic agents, by blocking the hERG potassium channel
responsible for the IKr current.[5] This leads to an increased refractory period in both atria and
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ventricles.[5] Additionally, AZD-1305 attenuates both the peak (INapeak) and late (INalate)
sodium currents, with a more potent inhibition of the late current.[5] The blockade of the late
sodium current is thought to counteract the proarrhythmic potential of IKr blockade by
preventing excessive APD prolongation and instability.[5][7][8]

Signaling Pathway of AZD-1305's Cellular Effects
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Caption: Mechanism of action of AZD-1305.

Quantitative Data Summary

The following tables summarize the quantitative data on the ion channel blocking potency and
electrophysiological effects of AZD-1305 from various preclinical and clinical studies.

Table 1: In Vitro lon Channel Blocking Potency of AZD-
1305
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lon Current IC50 Value (uM) Cell Type Reference
INalate 4.3 Dog Cardiomyocytes [718]
INapeak 66 Dog Cardiomyocytes [718]

Not explicitly stated in

hERG (IKr) ) CHO cells [7]
provided text
) Not explicitly stated in B
L-type Calcium (ICal) ) Not specified [6]19]
provided text
Not explicitly stated in N
hNav1l.5 (INa) Not specified [9]

provided text

Table 2: Electrophysiological Effects of AZD-1305 in

Preclinical Models
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In vivo From 535 +
QT Interval ] -
] Dog (Chronic AV Not specified 2810 747 + [10]
Prolongation
block) 36 ms

Table 3: Electrophysiological Effects of AZD-1305 in
Humans (Phase Il Clinical Trial)

Mean Increase
Parameter Dose Group . Reference
(milliseconds)

Left Atrial Effective
Refractory Period 3 55 [11]
(LAERP)

Right Atrial Effective
Refractory Period 3 84 [11]
(RAERP)

Right Ventricular
Effective Refractory 3 59 [11]
Period (RVERP)

Paced QT Interval 3 70 [11]

Table 4: Clinical Efficacy of Intravenous AZD-1305 for

Atrial Fibrillation Conversion
. Placebo

Dose Rate Conversion . P-value vs.

Conversion Reference
(mg/h) Rate Placebo

Rate
50 8% (2 of 26) 0% (0 of 43) 0.14 [4]
100 18% (8 of 45) 0% (0 of 43) 0.006 [4]
130 38% (17 of 45) 0% (O of 43) <0.001 [4]
180 50% (6 of 12) 0% (0 of 43) <0.001 [4]
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Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings.

Below are summaries of the experimental protocols from key studies on AZD-1305.

In Vitro Electrophysiology in Canine Myocytes

Objective: To determine the effects of AZD-1305 on atrial and ventricular electrophysiology.
Animal Model: Anesthetized dogs.[1][2]

Preparations:

o Isolated atrial and ventricular myocytes for whole-cell patch-clamp studies.[1][2]

o Coronary-perfused right atria for studying AF induction and termination.[1][2]
Techniques:

o Whole-cell patch-clamp: Used to measure fast sodium current (INa) and the maximum
rate of rise of the action potential upstroke (Vmax).[1][2]

o Microelectrode recordings: Utilized in coronary-perfused preparations to measure action
potential duration (APD) and effective refractory period (ERP).[1]

Protocol:
o Myocytes were isolated from canine atria and ventricles.

o Whole-cell patch-clamp technique was employed to record ionic currents and action
potentials.

o AZD-1305 was applied at various concentrations (e.g., 3 UM) to assess its effect on INa
and Vmax at a specified cycle length (e.g., 500 ms).[1][2]

o In separate experiments, coronary-perfused right atrial preparations were used.

o Persistent acetylcholine-mediated AF was induced, and the ability of AZD-1305 to prevent
induction or terminate existing AF was evaluated.[1][2]
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In Vivo Electrophysiology in Anesthetized Dogs

» Objective: To assess the in vivo electrophysiological and hemodynamic effects of AZD-1305.
e Animal Model: Anesthetized dogs.[1]
e Protocol:

o AZD-1305 was infused to achieve two different pseudo steady-state plasma
concentrations (low dose: ~1.0-1.2 yM; high dose: ~3.1-4.4 uM).[1]

o Electrophysiological and hemodynamic variables were recorded before and after drug
infusion.

o Parameters measured included heart rate, mean arterial blood pressure, action potential
duration, effective refractory period, diastolic threshold of excitation, and conduction time
in both atria and ventricles.[1]

Clinical Electrophysiology Study in Atrial Flutter
Patients

o Objective: To assess the cardiac electrophysiological and hemodynamic effects of
intravenous AZD-1305 in humans.

o Study Population: Patients who had undergone successful catheter ablation of atrial flutter.
[11]

o Study Design: Randomized, placebo-controlled study with four ascending dose groups of
AZD-1305 (n=38) versus placebo (n=12).[11]

e Protocol:

o Electrophysiological and hemodynamic measurements were performed before the
infusion.

o Patients received either AZD-1305 or placebo via intravenous infusion.

o Measurements were repeated commencing 20 minutes after the start of the infusion.[11]
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o Primary outcome measure was the change in the left atrial effective refractory period
(LAERP).[11][12]

o Secondary outcome measures included right atrial and ventricular effective refractory
periods (RAERP, VERP), and other electrocardiographic variables.[11][12]

Experimental Workflow for Clinical Trial of AF
Conversion
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Caption: Workflow of the clinical trial for AF conversion.

Conclusion
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AZD-1305 is a multi-ion channel blocker that demonstrated efficacy in converting atrial
fibrillation to sinus rhythm and exhibited atrial-predominant electrophysiological actions.[1][2][4]
Its mechanism, involving the blockade of IKr, INa, and ICaL, leads to a prolongation of the
action potential duration and effective refractory period, particularly in atrial tissue.[1][5] While
preclinical studies suggested a potentially low proarrhythmic profile due to its combined ion
channel effects, clinical trials revealed a dose-dependent increase in QT interval and the
occurrence of Torsades de Pointes, which ultimately led to the discontinuation of its
development.[3][4][9] The comprehensive data gathered from the investigation of AZD-1305
provides valuable insights into the complexities of developing antiarrhythmic drugs and the
intricate balance between efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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